异樱花宁

描述

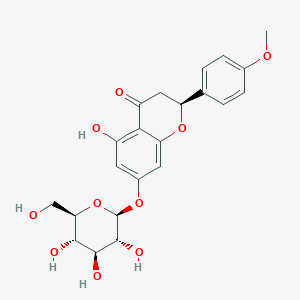

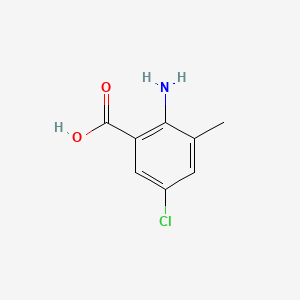

Isosakuranin is a natural product derived from the fruits of Paliurus ramosissimus . It has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da .

Synthesis Analysis

The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, has been achieved by engineered Saccharomyces cerevisiae . The biosynthetic pathway of sakuranetin from glucose was constructed in S. cerevisiae, yielding sakuranetin at 4.28 mg/L . A multi-module metabolic engineering strategy was applied to improve sakuranetin yield .Molecular Structure Analysis

Isosakuranin contains a total of 59 bonds, including 35 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 1 aromatic hydroxyl, and 1 primary alcohol .Physical And Chemical Properties Analysis

Isosakuranin has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da . It is stable if stored as directed and should be protected from light and heat .科学研究应用

科学研究中的移动学习:Barhoumi(2015 年)讨论了在题为信息科学中的科学研究方法的课程中 WhatsApp 移动学习活动的效果,突出了移动技术在科学教育和研究过程中的潜力 (Barhoumi,2015 年)。

生态学中的稳定同位素:Gannes、O'Brien 和 Rio(1997 年)强调了稳定同位素比在生态和生理过程中的重要性,这可能与涉及异樱花宁的研究相关,特别是如果它具有生态或生理意义 (Gannes、O'Brien 和 Rio,1997 年)。

ISO 和 OHSAS 认证:Qi、Zeng、Yin 和 Lin(2013 年)调查了利益相关者对企业决定 ISO 9001、ISO 14001 和 OHSAS 18001 认证的影响。这项研究对于参与异樱花宁研究并寻求此类认证的实验室或机构可能具有间接意义 (Qi、Zeng、Yin 和 Lin,2013 年)。

营养学中的核技术和同位素技术:Valencia 和 Iyengar(2002 年)讨论了核技术和同位素方法在营养研究中的应用,这可能应用于异樱花宁的营养方面或影响的研究 (Valencia 和 Iyengar,2002 年)。

科学研究项目中的 ISO9001:华峰(2011 年)讨论了在科学研究项目中实施 ISO9001 质量管理标准,这可能与进行异樱花宁研究的研究机构有关 (华峰,2011 年)。

安全和危害

未来方向

The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, from glucose by engineered S. cerevisiae represents a promising direction for future research . Further evaluation of its pharmacokinetics and toxicological properties is warranted, along with exploration of other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects .

作用机制

Target of Action

Isosakuranin is a natural product derived from the fruits of Paliurus ramosissimus .

Biochemical Pathways

Isosakuranin is a naturally derived 7-O-methylated flavonoid . It functions as a phytoalexin synthesized from its precursor naringenin . It is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine .

属性

IUPAC Name |

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEWIHDTSNESJZ-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317830 | |

| Record name | Isosakuranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491-69-0 | |

| Record name | Isosakuranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosakuranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)